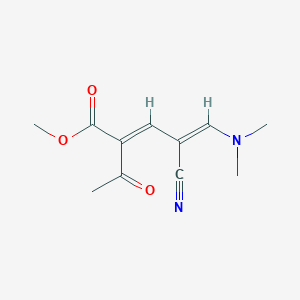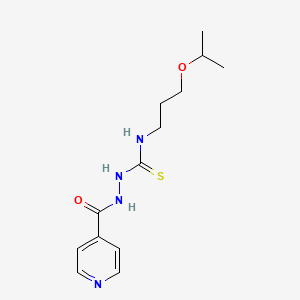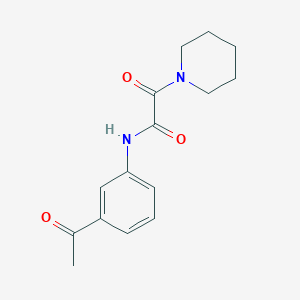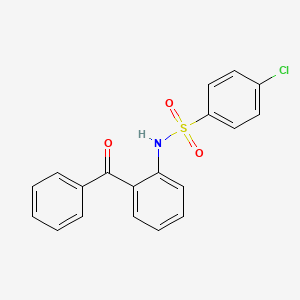![molecular formula C15H15NO3 B4624329 3-[(4-ethoxyphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4624329.png)
3-[(4-ethoxyphenyl)amino]-1-(2-furyl)-2-propen-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the Sharpless asymmetric dihydroxylation and Dondoni's furan addition as key steps, indicating the complexity and precision required in synthesizing these compounds (Sasaki, Hamada, & Shioiri*, 1997).
Molecular Structure Analysis
X-ray crystallography, spectroscopic methods, and quantum chemical calculations have been utilized to characterize compounds with similar structures. For instance, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid's structure is primarily stabilized through various intramolecular and intermolecular interactions, analyzed using Hirshfeld surface analysis, PIXEL energy, NBO, AIM, and DFT calculations (Venkatesan et al., 2016).
Chemical Reactions and Properties
The chemical reactions of these compounds can be intricate, with regioselective additions being a common theme. For example, the synthesis of 3-(furyl)-3-(diethoxyphosphoryl)acrylates involves the reaction of furoyl phosphonates with ethoxycarbonylmethylenetriphenylphosphorane, leading to compounds with trans-positioned diethoxyphosphoryl and ester groups relative to the double bond, regardless of the furan fragment's structure (Pevzner, 2016).
Physical Properties Analysis
The physical properties of these compounds are significantly influenced by their molecular structure. For example, the solvatochromism and photophysical properties of polymer-tetherable derivatives indicate interactions in solid-state and liquid environments with different polarities, which are studied using UV/vis absorption spectra across multiple solvents (El-Sayed et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be deduced from synthesis routes and reactions with other compounds. For instance, the reaction of 3-(furyl)-3-(diethoxyphosphoryl)acrylates with nitromethane proceeds regioselectively, forming products that highlight the compound's chemical behavior and potential applications in synthesizing more complex molecules (Pevzner, 2016).
Applications De Recherche Scientifique
Electrochemical Properties
Research on novel phosphine- and phosphite-substituted tungsten(0) Fischer carbene complexes, which are structurally related to 3-[(4-ethoxyphenyl)amino]-1-(2-furyl)-2-propen-1-one, explores their electrochemical behavior through cyclic voltammetry. These studies reveal insights into oxidation and reduction processes, highlighting their potential in electrochemical applications (Landman et al., 2014).
Synthetic Studies
Synthetic studies have focused on creating core building blocks for complex organic molecules using the 2-furyl group, demonstrating the versatility of this moiety in organic synthesis. Such studies underscore the importance of these structures in developing new synthetic pathways (Sasaki, Hamada, & Shioiri, 1997).
Structural Investigation
Structural investigation of compounds similar to 3-[(4-ethoxyphenyl)amino]-1-(2-furyl)-2-propen-1-one using X-ray crystallography, spectroscopic methods, and quantum chemical calculations provides detailed insights into their molecular geometry, stabilization through intramolecular interactions, and the impact of substitutions on their stability and properties (Venkatesan et al., 2016).
Materials Science and NLO Properties
Research into the linear, second, and third-order nonlinear optical (NLO) properties of novel noncentrosymmetric donor-acceptor configure chalcone derivatives, including those with furyl groups, illustrates their potential in semiconductor devices and NLO applications. These studies highlight the importance of understanding intra- and inter-molecular charge transport for the development of materials with specific electronic and optical properties (Shkir et al., 2019).
Propriétés
IUPAC Name |
(E)-3-(4-ethoxyanilino)-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-18-13-7-5-12(6-8-13)16-10-9-14(17)15-4-3-11-19-15/h3-11,16H,2H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZXPGNSGIMCRV-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-ethoxyanilino)-1-(furan-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4624250.png)

![N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4624271.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4624274.png)
![4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624279.png)
![2,5-dichloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4624291.png)

![N-({[2-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-chloro-4-methylbenzamide](/img/structure/B4624308.png)
![(4-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4624312.png)

![3-{[(4-ethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4624325.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-bromophenyl)acetamide](/img/structure/B4624347.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide](/img/structure/B4624350.png)
